molecular formula C11H23IN2O2 B13746295 (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide CAS No. 4075-89-2

(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide

Cat. No.: B13746295
CAS No.: 4075-89-2
M. Wt: 342.22 g/mol
InChI Key: QGLYADFQVQXCLP-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium salt characterized by a pyrrolidinone (2-oxo-pyrrolidine) moiety linked via an ethoxyethyl spacer to a trimethylammonium group, with iodide as the counterion.

Properties

CAS No.

4075-89-2

Molecular Formula

C11H23IN2O2

Molecular Weight

342.22 g/mol

IUPAC Name

trimethyl-[2-[2-(2-oxopyrrolidin-1-yl)ethoxy]ethyl]azanium;iodide

InChI

InChI=1S/C11H23N2O2.HI/c1-13(2,3)8-10-15-9-7-12-6-4-5-11(12)14;/h4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

QGLYADFQVQXCLP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOCCN1CCCC1=O.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2-oxo-1-pyrrolidine, which can be achieved through the cyclization of gamma-aminobutyric acid (GABA) under acidic conditions.

    Ethoxylation: The pyrrolidinone intermediate is then reacted with ethylene oxide to introduce the ethoxyethyl chain. This reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide.

    Quaternization: The final step involves the quaternization of the ethoxylated pyrrolidinone with trimethylamine in the presence of methyl iodide. This reaction is usually conducted under reflux conditions to ensure complete quaternization.

Industrial Production Methods

In an industrial setting, the production of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.

    Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halide exchange reactions are often carried out using silver salts or other halide sources.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Pyrrolidine derivatives.

    Substitution: Quaternary ammonium salts with different anions.

Scientific Research Applications

(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The quaternary ammonium group facilitates binding to negatively charged sites on the membrane, while the ethoxyethyl chain allows for insertion into the lipid bilayer. This interaction can alter membrane permeability and ion transport, making it useful in various biological and medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a pyrrolidinone ring, ethoxyethyl spacer, and quaternary ammonium group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Reported Properties/Applications
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide (Target) C₁₂H₂₃IN₂O₂ Pyrrolidinone, ethoxyethyl spacer, trimethylammonium, I⁻ Limited data; inferred ion-channel modulation
((2-Oxo-1-pyrrolidinyl)methyl)trimethylammonium iodide C₉H₁₇IN₂O Pyrrolidinone, methyl spacer, trimethylammonium, I⁻ Neurotransmitter analog; potential CNS activity
Trimethyl(2-propionylthioethyl)ammonium chloride C₈H₁₈ClNOS Propionylthioethyl group, trimethylammonium, Cl⁻ Surfactant; antimicrobial properties
(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)triethylammonium iodide dimethylcarbamate C₁₇H₂₇IN₂O₅S Phenolic group, carbamate, triethylammonium, I⁻ Anticholinesterase activity

Key Observations:

Structural Variations: The target compound uses an ethoxyethyl spacer to link pyrrolidinone and ammonium groups, enhancing hydrophilicity compared to the methyl spacer in ((2-Oxo-1-pyrrolidinyl)methyl)trimethylammonium iodide . Counterion Effects: Iodide (I⁻) in the target compound may improve solubility in polar solvents compared to chloride (Cl⁻) analogs like Trimethyl(2-propionylthioethyl)ammonium chloride .

Toxicity and Stability :

  • Quaternary ammonium salts with iodide counterions (e.g., the target compound) are generally more stable but may exhibit higher toxicity compared to chloride salts due to stronger ionic interactions .
  • Carbamate-containing analogs (e.g., dimethylcarbamate derivative) show enhanced hydrolytic stability but may require metabolic activation for efficacy .

Research Findings and Data Gaps

  • Biological Activity: No direct studies on the target compound were identified. However, its structural similarity to acetylcholinesterase inhibitors (e.g., carbamate derivatives ) suggests plausible bioactivity.
  • Thermodynamic Data : Experimental values for logP, pKa, or solubility are absent in open-source databases, highlighting a critical research gap.

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